molecular formula C9H11N3O2S2 B6517595 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 869075-77-4

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6517595
CAS No.: 869075-77-4
M. Wt: 257.3 g/mol
InChI Key: YHUZPMDEOXHYKW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-methyl substituent at the pyrimidine ring and a sulfanyl-acetamide moiety at position 2. Its synthesis likely involves coupling reactions between thienopyrimidine intermediates and thioacetamide derivatives, a method common in analogous compounds [2][5].

Properties

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12-8(14)7-5(2-3-15-7)11-9(12)16-4-6(10)13/h2-4H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZPMDEOXHYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thieno[3,2-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thieno[3,2-d]pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research has indicated that compounds similar to 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that thienopyrimidine derivatives possess antimicrobial activity against different bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall synthesis.
  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for the following applications:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this are being investigated as potential new antibiotics that can target resistant strains.
  • Cancer Therapeutics : The anticancer properties make it a candidate for developing novel chemotherapeutic agents aimed at specific cancer types.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various applications:

  • Study on Antibacterial Activity : A recent study demonstrated that thienopyrimidine derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting their potential use as new antibiotic agents .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that thienopyrimidine compounds induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Mechanisms : Research has indicated that these compounds can inhibit the production of nitric oxide and prostaglandins in macrophages, which are key mediators of inflammation .

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences among select analogs:

Compound Name / ID Core Structure Substituents on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Thieno[3,2-d]pyrimidine 4-(Trifluoromethoxy)phenyl C₂₂H₂₀F₃N₃O₃S₂ 511.54 [11]
N-(2,3-Dichlorophenyl) Analog (5.6) Pyrimidin-2-yl 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21 [5]
N-Cyclohexyl Derivative (BJ97926) Thieno[3,2-d]pyrimidine Cyclohexyl C₂₂H₂₇N₃O₄S₂ 461.60 [12]
N-Benzyl Derivative (BF82167) Thieno[3,2-d]pyrimidine Benzyl C₂₃H₂₃N₃O₄S₂ 469.58 [12]

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-(trifluoromethoxy)phenyl group enhances lipophilicity and metabolic stability compared to simpler aryl substituents [11].
  • Aliphatic vs.

Physicochemical Properties

  • Melting Points : The dichlorophenyl analog (5.6) exhibits a high melting point (230–232°C), suggesting strong crystalline packing due to halogen interactions [5].
  • Spectroscopic Data :
    • IR : Thioacetamide derivatives show characteristic C=O (1660–1670 cm⁻¹) and C≡N (~2210 cm⁻¹) stretches [2].
    • ¹H-NMR : The target compound’s trifluoromethoxy group would display distinct deshielded aromatic protons, similar to dichlorophenyl analogs (δ 7.28–7.82 ppm) [5].

Insights :

  • Target Selectivity : The trifluoromethoxy group in the target compound may enhance selectivity for kinase targets over metabolic enzymes (e.g., α-glucosidase) [9][11].
  • Potency Trends : Halogenated derivatives (e.g., 8t, 5.6) show moderate enzyme inhibition, while bulkier substituents (e.g., benzyl in BF82167) remain untested [4][12].

Biological Activity

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of thienopyrimidine derivatives. This compound exhibits a unique structural profile that suggests potential biological activity, particularly in medicinal chemistry. The following sections will detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thienopyrimidinone Core : This is achieved through cyclization reactions involving thieno and pyrimidine precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions.
  • Acetamide Linkage Formation : The acetamide functional group is added to complete the synthesis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antioxidant Activity

Studies have shown that thienopyrimidine derivatives possess significant antioxidant properties. For instance, compounds with similar structures demonstrated effective scavenging of free radicals and inhibition of lipid peroxidation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro assays revealed that derivatives of thienopyrimidine could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example:

CompoundIC50 (µM)Activity
2-{(3-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide11.60COX-1 Inhibition
2-{(3-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide8.23COX-2 Inhibition

This suggests that the compound may be a candidate for developing anti-inflammatory drugs.

Anticancer Properties

Recent studies have explored the anticancer potential of thienopyrimidine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Compound
HCT1161.1Thienopyrimidine Derivative
MCF71.6Thienopyrimidine Derivative
Huh73.3Thienopyrimidine Derivative

These findings indicate potential pathways for therapeutic applications in oncology.

Case Studies

Several studies have focused on the biological activity of thienopyrimidine derivatives:

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry reported that a series of thienopyrimidine compounds exhibited strong antioxidant activity by reducing oxidative stress markers in cellular models .
  • Anti-inflammatory Mechanisms : Research conducted by Cankara et al., demonstrated that certain thienopyrimidine derivatives inhibited COX enzymes effectively and reduced pro-inflammatory cytokine production in vitro .
  • Anticancer Efficacy : A recent investigation assessed the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines and found significant growth inhibition compared to standard chemotherapeutic agents .

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